molecular formula C12H17N3O2 B8647953 1-(2-Cyanophenoxy)-3-(beta-aminoethylamino)-2-propanol

1-(2-Cyanophenoxy)-3-(beta-aminoethylamino)-2-propanol

Cat. No. B8647953
M. Wt: 235.28 g/mol
InChI Key: SRKBYWLOUWUYLB-UHFFFAOYSA-N
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Patent
US04167581

Procedure details

A solution of 1-(2-cyanophenoxy)-2,3-epoxypropane (93.3 g.) in tetrahydrofuran (700 ml.) is added dropwise during 5 hours to stirred ethylenediamine (600 g.) and the mixture is stirred for a further 16 hours and then evaporated to dryness under reduced pressure. The residue is twice dissolved in water (500 ml.) and then evaporated to dryness, and then twice dissolved in toluene (500 ml.) and then evaporated to dryness. There is thus obtained as residue 1-(2-cyanophenoxy)-3-(β-aminoethylamino)-2-propanol.
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH2:6][CH:7]1[O:9][CH2:8]1)#[N:2].[CH2:14]([NH2:17])[CH2:15][NH2:16]>O1CCCC1>[C:1]([C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH2:6][CH:7]([OH:9])[CH2:8][NH:16][CH2:15][CH2:14][NH2:17])#[N:2]

Inputs

Step One
Name
Quantity
93.3 g
Type
reactant
Smiles
C(#N)C1=C(OCC2CO2)C=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
C(CN)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is twice dissolved in water (500 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
twice dissolved in toluene (500 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1=C(OCC(CNCCN)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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